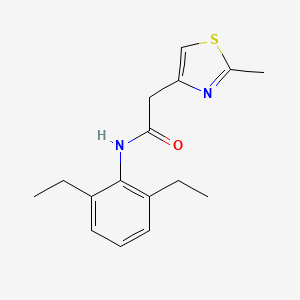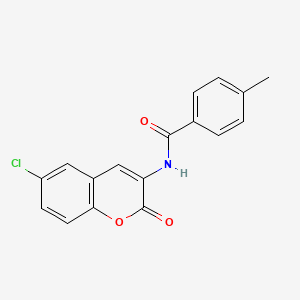
5-benzyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazine derivatives, including 1,3,5-triazinane-2-thiones, are of significant interest in the field of organic chemistry due to their diverse biological activities and applications in chemical synthesis. These compounds are characterized by a triazine core, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The introduction of various substituents at different positions of the triazine ring can lead to compounds with varied chemical and physical properties.
Synthesis Analysis
The synthesis of triazine derivatives often involves the condensation of aromatic amines with thiourea and formaldehyde, leading to a wide array of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones. This one-step procedure offers a simple and efficient route to these compounds, providing good to excellent yields in a short experimental time (Zhenfeng Zhang, Siqian Wang, Guisheng Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with the possibility of forming various hydrogen-bonded motifs in the solid state. For instance, hydrogen-bonded chains of rings and sheets have been observed in closely related compounds, highlighting the potential for intricate supramolecular architectures (Zhenfeng Zhang, D. Xian, Jian-ping Li, Guisheng Zhang, 2008).
Propiedades
IUPAC Name |
5-benzyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-14-7-6-10-17(15(14)2)21-13-20(12-19-18(21)22)11-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQKSAZVYAPUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5639604.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5639614.png)
![3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5639622.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5639632.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![7-[(5-ethyl-2-furyl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639638.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)

![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)


![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)
